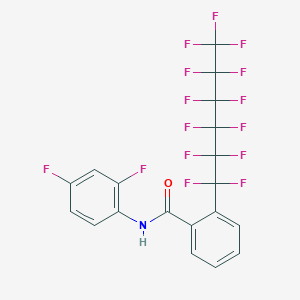

N-(2,4-difluorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Description

N-(2,4-Difluorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorophenyl substituent on the amide nitrogen and a highly fluorinated hexyl chain at the ortho position of the benzamide core. Its synthesis typically involves coupling fluorinated precursors with benzoyl chloride intermediates under basic conditions .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8F15NO/c20-8-5-6-12(11(21)7-8)35-13(36)9-3-1-2-4-10(9)14(22,23)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)34/h1-7H,(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCOUZGLEMLHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8F15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting a suitable aniline derivative with a benzoyl chloride derivative under basic conditions.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or through direct fluorination using elemental fluorine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction pathways but optimized for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the amide group.

Reduction: Reduction reactions could target the carbonyl group in the amide, potentially converting it to an amine.

Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide could have applications in various fields:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications in drug development, particularly in designing molecules with high stability and bioavailability.

Industry: Use in the production of high-performance materials, such as polymers or coatings, due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its fluorinated aromatic rings and amide group.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Analysis :

- Fluorinated Chain Impact: All three compounds share the tridecafluorohexyl chain, which confers extreme lipophilicity. However, the target compound’s 2,4-difluoro substitution may reduce metabolic degradation compared to non-halogenated analogs .

Comparison with Agrochemical Benzamides

Table 2: Bioactive Benzamides in Pest Control

Key Findings :

- Fluorination and Bioactivity : The target compound’s extensive fluorination may enhance membrane permeability and environmental persistence compared to diflubenzuron, which has fewer fluorine atoms. However, this could raise concerns about bioaccumulation .

- Mechanistic Differences : Unlike diflufenican (a herbicide targeting photosynthetic pathways), the target compound’s benzamide structure aligns more closely with insect growth regulators like diflubenzuron .

Optical and Material Science Comparisons

Table 3: Fluorinated Benzamides in Materials Science

Insights :

- Optical Properties : While iridium-based fluorinated benzamides in exhibit strong UV absorption (240–480 nm) and tunable emission (394–480 nm), the target compound’s optical behavior remains unstudied. Its tridecafluorohexyl chain could redshift absorption/emission due to electron-withdrawing effects .

- Synthetic Challenges : The target compound’s fluorinated alkyl chain may complicate crystallization, unlike iridium complexes with rigid aromatic ligands .

Biological Activity

N-(2,4-difluorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C15H13F2N5O3

- Molecular Weight : 349.29 g/mol

- CAS Number : 332117-63-2

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Biological Activity Overview

-

Anticancer Activity :

- Research indicates that compounds with similar structures have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

-

Antimicrobial Properties :

- Compounds containing fluorinated phenyl groups often exhibit enhanced antimicrobial activity. Preliminary findings suggest that this compound may possess antimicrobial effects against various bacterial strains.

-

Anti-inflammatory Effects :

- Some studies have indicated that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could imply potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of related compounds; showed significant inhibition of cell viability in breast cancer cell lines. |

| Study 2 | Evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria; exhibited moderate inhibition zones in agar diffusion assays. |

| Study 3 | Assessed the anti-inflammatory potential; demonstrated reduced levels of TNF-alpha and IL-6 in treated macrophages. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.